![molecular formula C15H20FN3O2 B2488020 4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one CAS No. 1436316-48-1](/img/structure/B2488020.png)
4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one
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Overview
Description
The compound “4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one” is a complex organic molecule. It contains a fluoropyridine moiety, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluoropyridine and carbonyl groups. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could enhance the compound’s stability and lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
- DCFPyL is a promising PET radiotracer for imaging prostate-specific membrane antigen (PSMA) expression in prostate cancer. PSMA is overexpressed in prostate cancer cells, and DCFPyL binds specifically to PSMA. PET scans using DCFPyL allow non-invasive visualization of PSMA-positive tumors, aiding in diagnosis, staging, and monitoring treatment response.
- DCFPyL’s fluorine atom (F-18) enables efficient radiofluorination, a crucial step in PET tracer synthesis. Automated radiosynthesis methods yield DCFPyL in good radiochemical yields, making it accessible for clinical applications. Its straightforward synthesis route simplifies production.
Positron Emission Tomography (PET) Imaging Agents
Radiofluorination Chemistry
Mechanism of Action
Target of Action
The compound contains a fluoropyridine moiety, which is a common structural motif in many pharmaceuticals and agrochemicals . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways affected by this compound. Fluoropyridines and their derivatives have been used in various biological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is used. Fluorine atoms can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, the compound’s storage temperature is suggested to be 2-8°C .
properties
IUPAC Name |
4-(6-fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-10(2)19-13(20)8-18(9-15(19,3)4)14(21)11-5-6-12(16)17-7-11/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIIDRWDCQHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)C(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-(propan-2-yl)piperazin-2-one |
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